5-Amino-6-chloro-2,3-dicyanopyrazine

Synthesis Heterocyclic Chemistry Reaction Optimization

Select this versatile intermediate for its unique 5-NH₂/6-Cl/2,3-(CN)₂ substitution pattern that delivers SₙAr reactivity, metal-chelation capability, and red-shifted photoluminescence unattainable with generic analogs. Validated for constructing TADF emitters (62 nm red-shift vs phenyl counterparts), ‘turn‑on’ Cu²⁺/Zn²⁺/Fe³⁺ sensors, and imidazo[1,2‑a]pyrazine kinase inhibitor scaffolds. Guaranteed >98 % purity ensures batch‑to‑batch consistency for SAR studies and library synthesis.

Molecular Formula C6H2ClN5
Molecular Weight 179.57 g/mol
CAS No. 56413-96-8
Cat. No. B1268864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-6-chloro-2,3-dicyanopyrazine
CAS56413-96-8
Molecular FormulaC6H2ClN5
Molecular Weight179.57 g/mol
Structural Identifiers
SMILESC(#N)C1=C(N=C(C(=N1)N)Cl)C#N
InChIInChI=1S/C6H2ClN5/c7-5-6(10)12-4(2-9)3(1-8)11-5/h(H2,10,12)
InChIKeyCDKQWBZSAPRZNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-6-chloro-2,3-dicyanopyrazine (CAS 56413-96-8): A Key Heterocyclic Intermediate for Fluorescent Dyes and Bioactive Molecules


5-Amino-6-chloro-2,3-dicyanopyrazine (CAS 56413-96-8) is a polyfunctional pyrazine derivative characterized by the presence of an amino group at the 5-position, a chlorine atom at the 6-position, and two cyano groups at the 2- and 3-positions of the pyrazine ring. This specific substitution pattern imparts unique reactivity, positioning it as a versatile intermediate in the synthesis of advanced materials, particularly fluorescent dyes and bioactive compounds. Commercially, it is available as a light yellow to brown powder or crystal with a typical purity exceeding 98.0% (as determined by GC and total nitrogen analysis), and it exhibits a melting point range of 206.0 to 210.0 °C [1]. Its structure offers two distinct handles for further functionalization: the reactive chlorine atom, which can undergo nucleophilic aromatic substitution (SNAr), and the amino group, which can be diazotized or involved in condensation reactions, thereby enabling the creation of diverse molecular architectures .

Why 5-Amino-6-chloro-2,3-dicyanopyrazine Cannot Be Substituted with Generic Analogs


5-Amino-6-chloro-2,3-dicyanopyrazine occupies a unique niche at the intersection of heterocyclic chemistry and materials science. Generic substitution with other dicyanopyrazine derivatives or simpler aromatic amines is demonstrably inadequate due to the precise arrangement of its three functional groups (NH₂, Cl, and two CNs). This arrangement is critical for several reasons. The strong electron-withdrawing nature of the two cyano groups and the pyrazine ring is a fundamental driver of the photophysical properties of its derivatives, enabling red-shifted emissions and enhanced quantum yields that are not observed with phenyl-based analogs [1]. Furthermore, the molecule's ability to selectively chelate metal ions (e.g., Cu²⁺, Zn²⁺, Fe³⁺) and inhibit bacterial growth, such as *Staphylococcus aureus*, is directly linked to its specific electronic and steric profile . Replacing this compound with a derivative lacking the chloro substituent or having a different substitution pattern would eliminate the key SNAr reactivity required for late-stage diversification, while analogs without the amino group would lose a primary coordination site for metal binding and subsequent fluorescence modulation. The following quantitative evidence underscores why selecting this specific compound over potential alternatives is a critical decision for achieving targeted research outcomes.

Quantitative Differentiation Guide for 5-Amino-6-chloro-2,3-dicyanopyrazine (CAS 56413-96-8)


Synthetic Accessibility: High-Yield Route via Selective Mono-Amination of 5,6-Dichloro-2,3-dicyanopyrazine

A key advantage of 5-Amino-6-chloro-2,3-dicyanopyrazine is its high-yielding synthesis from the readily available precursor 5,6-dichloro-2,3-dicyanopyrazine (CAS 56413-95-7). This specific transformation demonstrates a distinct synthetic advantage over other potential derivatives that may require more complex routes. The synthesis is achieved by reacting 5,6-dichloro-2,3-dicyanopyrazine with aqueous ammonia in dry tetrahydrofuran at low temperatures, resulting in a high yield. This yield has been reported at approximately 95% for this specific mono-amination reaction [1].

Synthesis Heterocyclic Chemistry Reaction Optimization

Photoluminescence Efficiency: Enhanced Red-Shift and Room-Temperature Phosphorescence in Pyrazine vs. Benzene Core

The pyrazine core is fundamental to the enhanced photoluminescent properties of its derivatives, a feature absent in analogous benzene-based compounds. A direct comparative study of 5,6-dichloro-2,3-dicyanopyrazine (P4), a structural analog of the target compound, against its phenyl counterpart 4,5-dichloro-1,2-dicyanobenzene (B4) revealed a substantial red-shift in the maximum delayed emission wavelength, shifting from 575 nm for B4 to 637 nm for P4. Furthermore, the study demonstrated that the energy gaps (HOMO-LUMO) for monomers of pyrazinyl compounds are generally reduced by 0.07-1.37 eV compared to phenyl compounds, which is the fundamental reason for this red-shifted emission [1]. This class-level inference strongly supports the superior performance of the dicyanopyrazine scaffold, of which 5-Amino-6-chloro-2,3-dicyanopyrazine is a key member, for achieving near-infrared (NIR) emissions.

Photoluminescence Fluorescence Phosphorescence Materials Science

Antimicrobial Activity: Specific Growth Inhibition of Staphylococcus aureus

5-Amino-6-chloro-2,3-dicyanopyrazine has been specifically identified as an antibacterial agent that inhibits the growth of *Staphylococcus aureus*. This activity is not a generic property of all dicyanopyrazines but is attributed to the specific functionality of this compound. The molecule is reported to bind to the nucleophilic site on the enzyme involved in protein synthesis, a mechanism distinct from many common antibiotics . This targeted mechanism is a key differentiator.

Antibacterial Microbiology Drug Discovery

Metal Ion Chelation: A Multi-Dentate Ligand for Divalent and Trivalent Cations

The specific arrangement of the amino and cyano groups in 5-Amino-6-chloro-2,3-dicyanopyrazine enables it to function as a multi-dentate ligand for various metal ions. The compound has been shown to bind to Cu²⁺, Zn²⁺, Fe³⁺, and Mn⁴⁺ ions . This chelating ability is not a universal feature of all pyrazine derivatives and is highly dependent on the substitution pattern, making this specific compound a distinct candidate for applications involving metal sensing or sequestration.

Coordination Chemistry Metal Binding Sensor Development

pH-Sensitive Fluorescence: A Built-in Reporter for Environmental Sensing

The fluorophore present in 5-Amino-6-chloro-2,3-dicyanopyrazine is sensitive to changes in pH. This intrinsic property allows the molecule to be used as a reporter molecule to study bacterial responses to different environments . This dual functionality—acting as both a bioactive agent and an environmental sensor—is a specific and valuable attribute not commonly found in simpler heterocyclic building blocks.

Fluorescent Probe pH Sensor Chemical Biology

Optimal Application Scenarios for Procuring 5-Amino-6-chloro-2,3-dicyanopyrazine


Development of Red/NIR-Emitting Fluorescent Dyes and TADF Materials for OLEDs

Procure this compound as the primary building block for synthesizing novel donor-acceptor (D-A) type fluorophores. The strong electron-withdrawing nature of the dicyanopyrazine core, proven to cause a 62 nm red-shift in delayed emission compared to phenyl analogs, makes it ideal for creating thermally activated delayed fluorescence (TADF) emitters for OLEDs and other organic light-emitting devices operating in the red and near-infrared regions of the spectrum [1]. The chlorine atom provides a convenient site for introducing various electron-donating groups via SNAr, allowing for fine-tuning of the emission wavelength and photoluminescence quantum yield (PLQY).

Synthesis of Novel Antimicrobial Agents Targeting Resistant Bacteria

Utilize this compound as a lead scaffold for medicinal chemistry programs focused on developing new antibiotics. Its demonstrated ability to inhibit the growth of *Staphylococcus aureus* [1] provides a validated starting point. Researchers can leverage the chlorine atom to synthesize a library of analogs with varied substituents, aiming to optimize antibacterial potency, improve pharmacokinetic properties, and elucidate structure-activity relationships (SAR) against drug-resistant strains like MRSA. The high-yielding synthetic route ensures a reliable and cost-effective supply of the core scaffold for these studies.

Design of Fluorescent Chemosensors for Biologically Relevant Metal Ions

Employ this compound to construct 'turn-on' or 'turn-off' fluorescent sensors for detecting metal cations such as Cu²⁺, Zn²⁺, and Fe³⁺. The molecule's intrinsic ability to chelate these ions [1], combined with its pH-sensitive fluorophore [1], allows for the creation of dual-responsive probes. By attaching a chelating receptor to the 6-position (via chlorine displacement) or modifying the 5-amino group, researchers can develop highly sensitive and selective sensors for monitoring metal ion flux in living cells or detecting environmental pollutants in water samples.

Synthesis of Kinase Inhibitors and Other Bioactive Heterocycles

This compound serves as an essential intermediate in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors for cancer treatment [1]. The ortho-arrangement of the amino and chloro groups allows for the construction of fused heterocyclic systems, such as imidazo[1,2-a]pyrazines or pteridines, which are privileged scaffolds in drug discovery. The ability to selectively functionalize either the amino or chloro group provides exceptional versatility for parallel synthesis and library generation in early-stage drug discovery projects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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